Dihydrosterculic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5711-28-4 |
|---|---|
Molecular Formula |
C19H36O2 |
Molecular Weight |
296.5 g/mol |
IUPAC Name |
8-(2-octylcyclopropyl)octanoic acid |
InChI |
InChI=1S/C19H36O2/c1-2-3-4-5-7-10-13-17-16-18(17)14-11-8-6-9-12-15-19(20)21/h17-18H,2-16H2,1H3,(H,20,21) |
InChI Key |
PDXZQLDUVAKMBQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1CC1CCCCCCCC(=O)O |
Canonical SMILES |
CCCCCCCCC1CC1CCCCCCCC(=O)O |
Synonyms |
9,10-methyleneoctadecanoic acid cis-9,10-methyleneoctadecanoic acid dihydrosterculic acid dihydrosterculic acid, (cis)-isomer dihydrosterculic acid, (trans)-isome |
Origin of Product |
United States |
Natural Occurrence and Biological Distribution
Presence in Plant Species
The occurrence of dihydrosterculic acid in the plant kingdom is primarily concentrated within the order Malvales.
This compound is a known constituent of plants belonging to the Malvaceae family (s.l.), which encompasses the traditional families of Sterculiaceae, Bombacaceae, and Tiliaceae. wikipedia.orgresearchgate.net Phylogenetic studies have revealed the close relationship among these families, justifying their inclusion in a broadly defined Malvaceae. wikipedia.org Consequently, this compound and other related cyclopropenoid fatty acids are considered chemotaxonomic markers for this group of plants.
While many studies on the fatty acid composition of Hibiscus species, a genus within the Malvaceae family, focus on more common fatty acids and other phytochemicals like polyphenols and anthocyanins, the presence of cyclopropenoid fatty acids in the broader family suggests a potential for their occurrence in this genus as well.
Research indicates that this compound is not uniformly distributed throughout the plant. It is most prominently found in the seeds of various species. nih.gov For instance, the seed oil of Euphoria longana is a notable source of this fatty acid. nih.gov While seeds are the primary reservoir, studies on the fatty acid composition of different plant parts (stems, leaves, flowers, and seeds) show that the concentration and composition of fatty acids can vary significantly between tissues. bingol.edu.trresearchgate.net
Recent research has also explored the possibility of producing this compound in plant vegetative tissues, such as leaves, through genetic engineering. frontiersin.org This involves the expression of cyclopropane (B1198618) fatty acid synthase enzymes in the leaves of plants like Nicotiana benthamiana, leading to the accumulation of this compound in the leaf biomass. frontiersin.org
This compound is a significant component of the seed oils of several plant species. Cottonseed oil, for example, contains this cyclopropyl (B3062369) fatty acid, which is believed to contribute to its unique properties. researchgate.netnih.gov The presence of this compound in seed oils can influence their chemical and physical characteristics. Seed oils are a vital source of dietary fats, and their fatty acid profiles are of great interest for nutritional and industrial applications. aocs.org The composition of fatty acids in seed oils, including the presence of less common ones like this compound, is a key determinant of their potential uses. researchgate.net
Table 1: Presence of this compound in Plant Species
| Plant Family | Genus/Species | Plant Part | Reference |
|---|---|---|---|
| Malvaceae (s.l.) | General | - | wikipedia.orgresearchgate.net |
| Sapindaceae | Euphoria longana | Seed | nih.gov |
| Malvaceae | Gossypium (Cotton) | Seed | researchgate.netnih.gov |
Occurrence in Microbial Organisms
This compound is also synthesized by certain microorganisms, particularly bacteria and protozoa.
While the natural occurrence of this compound in Escherichia coli is not well-documented in available research, this bacterium is known to possess a cyclopropane fatty acid synthase. frontiersin.org This enzyme is involved in the synthesis of cyclopropane fatty acids, and its gene has been utilized in genetic engineering studies to produce these compounds in other organisms. frontiersin.org
In contrast, the presence of this compound is well-established in various Lactobacillus species. asm.orgnih.govdntb.gov.uaresearchgate.netfrontierspartnerships.org Many strains of lactic acid bacteria can convert oleic acid, often supplied in growth media through supplements like Tween 80, into this compound. asm.orgresearchgate.net This conversion is a notable feature of their fatty acid metabolism. asm.orgnih.gov Interestingly, while many lactobacilli can synthesize this compound from oleic acid, some are unable to produce lactobacillic acid from cis-vaccenic acid. asm.org The fatty acid profile of lactobacilli, including the presence of this compound, can be influenced by the composition of the culture medium. dntb.gov.uafrontierspartnerships.org
Table 2: this compound Synthesis in Lactobacillus Species
| Lactobacillus Strain | Substrate | Product | Reference |
|---|---|---|---|
| Various strains | Oleic Acid | This compound | asm.orgnih.govresearchgate.net |
| L. fermentum | Oleic Acid | This compound | asm.orgnih.gov |
| L. buchneri | Oleic Acid | This compound | asm.orgnih.gov |
The protozoan Crithidia fasciculata, a non-pathogenic relative of Leishmania, possesses a cyclopropane fatty acid synthase (CFAS). nih.gov This enzyme is responsible for the synthesis of cyclopropane fatty acids. While the specific role of these fatty acids in Crithidia is thought to be structural, contributing to membrane stability and resistance to environmental stress, the presence of the necessary enzymatic machinery points to the organism's capability to produce compounds like this compound. nih.govnih.gov The study of cyclopropane fatty acid synthesis in such organisms provides insights into their unique lipid metabolism. nih.gov
Detection in Animal-Derived Products (Non-Human)
This compound, a cyclopropane fatty acid (CPFA), is not synthesized by animals themselves. Its presence in animal-derived products is primarily a result of the animal's diet and the microbial activity within its digestive system, particularly in ruminants. The detection of this compound and other CPFAs in food products of animal origin has become a subject of scientific interest, as it can serve as a biomarker for specific feeding practices.
The concentration of this compound in the milk fat of ruminants, such as cows, is strongly correlated with their diet. Specifically, the consumption of silage, a type of fermented forage, has been identified as the primary source of CPFAs in dairy products nih.govmdpi.com. During the ensiling process, lactic acid bacteria can produce cyclopropane fatty acids, which are then ingested by the animals and subsequently transferred to their milk.
Research has demonstrated a clear distinction in the this compound content between milk from cows fed silage-based diets and those on fresh pasture or hay. In a study comparing milk from cows on different feeding regimes, this compound was not detected in "hay milk," which comes from cows fed a diet free of silage nih.gov. Conversely, it was present in all milk samples from cows that consumed maize silage nih.gov. The presence of this compound in milk from cows fed grass silage has been noted as more ambiguous nih.gov.
The concentration of CPFAs, including this compound, in dairy products can be significant, with reported ranges between 200 and 1000 mg/kg of fat in cheese and other animal fats semanticscholar.org. More specifically, studies have found CPFAs concentrations in cow milk and various dairy products to range from 9.0 to 30.0 mg per 100 g mdpi.com. For instance, Grana Padano cheese has been identified as a significant source of CPFAs, with concentrations reaching up to 1 g/kg of total fat researchgate.net.
Table 1: this compound (DHSA) Concentration in Bovine Milk Based on Different Feeding Regimes
| Feeding Regime | DHSA Concentration (mg/kg of fat) | Reference |
|---|---|---|
| Hay Milk | Not Detected | nih.gov |
| Maize Silage Milk | Detected in all samples | nih.gov |
| Grass Silage Milk | Ambiguous Presence | nih.gov |
This correlation between silage feeding and the presence of this compound has led to its proposed use as a biomarker to authenticate dairy products marketed as being produced without the use of ensiled feeds semanticscholar.org.
The occurrence of this compound is not limited to ruminant milk fat. It has also been detected in the tissues of various other non-human animals, with concentrations varying depending on the species and their diet.
In bovine meat, the concentration of CPFAs, which includes this compound, has been shown to be positively related to a silage-based diet researchgate.netnih.gov. Studies have reported CPFA concentrations in the fat of commercial bovine meat ranging from 70 to 465 mg/kg researchgate.netnih.gov. One study found that all commercial beef meat samples contained CPFAs in concentrations varying from 100 to 400 mg/kg of total fat, while certified meat from cows not fed with fermented forages was free of these fatty acids nih.gov.
Investigations into other animal tissues have yielded varied results. A survey of different meat samples revealed that while commercial beef consistently contained CPFAs, they were not detected in the meat of other species such as horse, rabbit, pork, lamb, goose, and chicken/turkey nih.gov. However, it is important to note that in some analyses of pork and cured meats, interfering peaks in gas chromatography-mass spectrometry (GC-MS) have been observed at the retention time of CPFAs, necessitating careful analytical confirmation, for instance, by ¹H NMR nih.gov.
Interestingly, CPFAs have been detected in some species of fish. For example, eels and mullets have been found to contain CPFAs in concentrations ranging from 400 to 800 mg/kg of total fat researchgate.net.
Table 2: Presence and Concentration of Cyclopropane Fatty Acids (including this compound) in Various Non-Human Animal Tissues
| Animal Product | Presence of CPFAs | Concentration Range (mg/kg of total fat) | Reference(s) |
|---|---|---|---|
| Commercial Bovine Meat | Yes | 70 - 465 | researchgate.netnih.gov |
| Certified Silage-Free Bovine Meat | No | Not Detected | nih.gov |
| Horse Meat | No | Not Detected | nih.gov |
| Rabbit Meat | No | Not Detected | nih.gov |
| Pork Meat | No | Not Detected | nih.govnih.gov |
| Cured Pork Meat (Salami, Ham) | Potential interfering peaks | Not Confirmed | nih.gov |
| Lamb Meat | No | Not Detected | nih.gov |
| Goose Meat | No | Not Detected | nih.gov |
| Chicken/Turkey Meat | No | Not Detected | nih.gov |
| Fish (Eels, Mullets) | Yes | 400 - 800 | researchgate.net |
These findings underscore the importance of diet in the distribution of this compound in the animal kingdom and highlight its potential as a biomarker for tracing feeding practices in various animal-derived food products.
Biosynthesis and Metabolic Pathways
Enzymatic Catalysis of Cyclopropane (B1198618) Ring Formation
The hallmark of dihydrosterculic acid biosynthesis is the formation of a cyclopropane ring on a pre-existing fatty acid chain. This transformation is orchestrated by a specific class of enzymes known as cyclopropane fatty acid synthases.
Characterization of Cyclopropane Fatty Acid Synthases (CPFASes)
Cyclopropane fatty acid synthases (CPFASes) are the enzymes responsible for catalyzing the conversion of unsaturated fatty acids into their cyclopropane-containing counterparts. nih.gov These enzymes are found in a variety of organisms, including bacteria and plants. pnas.orgresearchgate.net In bacteria like Escherichia coli, the CPFAS is a soluble protein. pnas.org However, plant CPFASes, such as the one isolated from Sterculia foetida, are notably larger, often representing a fusion of an FAD-containing oxidase domain at the N-terminus and a methyltransferase domain at the C-terminus. pnas.org The C-terminal domain of the plant enzyme shares homology with bacterial CPFASes. pnas.org
Structurally, bacterial CPFAS enzymes have been shown to form stable homodimers. nih.gov A key feature in the active site of many bacterial CPFASes is the presence of a bicarbonate ion, which is essential for their catalytic activity. nih.gov Bioinformatics analyses have revealed significant diversity in the amino acid sequences of the lipid-binding domains of CPFAS enzymes across different bacterial species, suggesting potential differences in their membrane-binding properties and substrate preferences. nih.gov
Substrate Specificity and Mechanistic Studies (e.g., Oleic Acid Precursor)
The primary substrate for the synthesis of this compound is oleic acid (an 18-carbon monounsaturated fatty acid), which is typically already incorporated into a phospholipid molecule within a membrane bilayer. wikipedia.orgnih.gov The enzyme does not act on free fatty acids. researchgate.net
The reaction mechanism is thought to proceed via a carbocation intermediate. wikipedia.orgresearchgate.net Mechanistic studies using analogues of the methyl donor have suggested that the reaction initiates with a methyl transfer from S-adenosylmethionine (SAM) to the double bond of the oleic acid, followed by the loss of a proton to form the cyclopropane ring. acs.org
The specificity of CPFAS can vary between organisms. For instance, the CPFAS from Pseudomonas aeruginosa shows a preference for phosphatidylglycerol lipid substrates and membranes with a higher content of unsaturated acyl chains. nih.gov In plants like Sterculia foetida, the enzyme primarily acts on oleic acid esterified to phosphatidylcholine. researchgate.netfrontiersin.org In contrast, bacterial CPFASes often show a preference for phosphatidylethanolamine. pnas.orgresearchgate.net Studies with various lactic acid bacteria have shown that while all could convert oleic acid to this compound, some were unable to synthesize lactobacillic acid from cis-vaccenic acid, indicating potential for multiple enzymes with different specificities. asm.org
Role of S-Adenosylmethionine (SAM) as a Methylene (B1212753) Donor
S-Adenosylmethionine (SAM) is a crucial cosubstrate in the biosynthesis of this compound, serving as the donor of the methylene group that forms the cyclopropane ring. pnas.orgnih.govnih.gov The reaction involves the transfer of this methylene group from SAM across the double bond of the unsaturated fatty acyl chain. nih.govnih.gov This process is a type of biological methylation, although it results in a cyclization rather than the addition of a simple methyl group. nih.gov The use of radiolabeled methionine has confirmed that the methyl group of methionine, via SAM, is the direct source of the cyclopropane ring's methylene carbon. pnas.orgwikipedia.org Following the transfer, SAM is converted to S-adenosyl-L-homocysteine (AdoHcy). acs.org
Cellular Localization of Biosynthesis (e.g., microsomal fractions)
The synthesis of this compound occurs where its substrates, the unsaturated phospholipids (B1166683), are located: within cellular membranes. In bacteria, the CPFAS enzyme is a soluble, peripheral membrane protein that associates with the inner membrane to access its phospholipid substrates. researchgate.netnih.gov
In plants, evidence suggests that the biosynthetic machinery is associated with membrane fractions. For example, in developing seeds of Sterculia foetida, the CPFAS activity was optimized in cell-free extracts, which would contain microsomal fractions where lipid metabolism occurs. pnas.org Studies on the protozoan Leishmania mexicana have also indicated that the localization of its CPFAS is crucial for its function. nih.gov In cotton, while the genes for CPFAS are expressed in various tissues, the accumulation of cyclic fatty acids like this compound is highly localized, particularly in the embryonic axis of the seed. nih.govusda.gov
Integration into Complex Lipids (e.g., Phosphatidylcholine, Phosphatidylethanolamine, Triacylglycerols)
Following its synthesis, this compound remains esterified within complex lipids, modifying the properties of the membranes or storage lipids in which it resides. The specific lipid classes that incorporate this compound can vary by organism.
Phospholipids : In bacteria, this compound is primarily found in membrane phospholipids, with a high prevalence in phosphatidylethanolamine. pnas.orgresearchgate.net In plants, such as in transgenic tobacco cells expressing the S. foetida CPFAS, this compound accumulates significantly in phosphatidylcholine. pnas.org
Triacylglycerols (TAGs) : In oilseeds like cotton, this compound is found in the storage triacylglycerols. nih.gov Studies expressing CPFAS in plant leaves have shown that this compound can be incorporated into TAGs, and this accumulation can be enhanced by co-expressing a diacylglycerol acyltransferase, which is involved in TAG synthesis. frontiersin.org
The distribution of this compound can be quite specific. For instance, in cotton embryos, TAGs containing this cyclic fatty acid are exclusively localized in the embryonic axis. nih.gov
Regulation of Biosynthetic Pathways in Response to Environmental Stimuli
The production of this compound and other cyclopropane fatty acids is not static; it is often regulated in response to various environmental and physiological signals. This regulation allows organisms to adapt their membrane composition to changing conditions.
In many bacteria, the synthesis of cyclopropane fatty acids increases significantly as cultures transition from the exponential growth phase to the stationary phase. nih.govnih.govnih.gov This is often controlled at the transcriptional level. In E. coli, for example, the expression of the cfa gene is upregulated by the stationary phase sigma factor, RpoS. nih.govasm.org
Environmental stresses are also major triggers for CPA synthesis.
Acid Stress : Increased levels of cyclopropane fatty acids have been shown to enhance survival in acidic conditions by reducing membrane permeability to protons. nih.govresearchgate.net In E. coli, small RNAs like RydC can activate the expression of the cfa gene, leading to increased CPA levels and enhanced acid resistance. asm.org
Temperature : Changes in growth temperature can modulate the levels of cyclopropane fatty acids. kopri.re.kr For instance, an increase in CPA synthesis in response to low temperatures has been observed in some bacteria. researchgate.net
Osmotic Stress and Other Chemicals : Conditions like high osmotic pressure and the presence of certain chemicals can also influence CPA production. researchgate.net For example, the presence of oleic acid in the growth medium can lead to an increase in this compound levels in some lactobacilli. frontierspartnerships.org
This adaptive response highlights the role of this compound in modifying membrane fluidity and stability, thereby protecting the cell from environmental challenges. frontiersin.orgresearchgate.net
Metabolic Fates and Transformations
Once synthesized, this compound can undergo further metabolic transformations, including desaturation to form cyclopropenoid fatty acids or degradation through oxidative pathways. These metabolic routes determine the ultimate fate and biological activity of this unique fatty acid.
Desaturation to Cyclopropenoid Fatty Acids (e.g., Sterculic Acid)
A key metabolic fate of this compound in certain plant species is its conversion to sterculic acid. This transformation involves the introduction of a double bond into the cyclopropane ring, creating a highly strained and reactive cyclopropene (B1174273) moiety.
Table 1: Key Components in the Desaturation of this compound
| Component | Role |
| Substrate | This compound (as a phospholipid ester) |
| Enzyme | Cyclopropane desaturase |
| Product | Sterculic acid |
| Cellular Location | Endoplasmic reticulum (in plants) |
Pathways of Degradation (e.g., β-oxidation, ω-oxidation if relevant to cyclopropane ring)
The degradation of fatty acids in most organisms primarily occurs through the β-oxidation pathway. However, the presence of the cyclopropane ring in this compound presents a significant challenge to this metabolic process.
Research has indicated that the β-oxidation of cyclopropane-containing fatty acids is significantly impeded by the three-membered ring structure. capes.gov.brmdpi.com Studies involving the administration of methyl cis-9,10-methylene octadecanoate (a derivative of this compound) to rats demonstrated the accumulation of a shorter-chain cyclopropane fatty acid, cis-3,4-methylene dodecanoic acid, in adipose tissue. capes.gov.br This finding strongly suggests that the β-oxidation pathway proceeds along the fatty acid chain until it encounters the cyclopropane ring, at which point the process is halted. capes.gov.brmdpi.com The enzymes of β-oxidation appear unable to act upon the cyclopropane ring itself. capes.gov.br The stability of the cyclopropane ring under these conditions is also supported by in vitro digestion studies, which show that the ring structure remains intact. researchgate.net Some research suggests that the presence of the cyclopropane ring helps the fatty acid avoid metabolism via β-oxidation. mdpi.com
There is currently no significant evidence to suggest that the cyclopropane ring of this compound is degraded through ω-oxidation. The primary metabolic fate in terms of degradation appears to be a limited β-oxidation that stops short of the ring structure.
Table 2: Products of Partial β-Oxidation of this compound Derivative in Rats
| Compound Administered | Major Metabolite Detected | Implication |
| Methyl cis-9,10-methylene octadecanoate | cis-3,4-Methylene dodecanoic acid | β-oxidation is blocked by the cyclopropane ring |
Biological Roles and Functional Significance Non Human Studies & Mechanistic Insights
Role in Cellular Membrane Homeostasis and Adaptation
The structural rigidity of the cyclopropane (B1198618) ring in dihydrosterculic acid imparts distinct biophysical properties to cellular membranes, influencing their fluidity and stability, particularly in bacteria.
Maintenance of Membrane Fluidity and Structural Integrity in Bacteria
In many bacterial species, the synthesis of cyclopropane fatty acids, including this compound, is a post-synthetic modification of unsaturated fatty acids already incorporated into membrane phospholipids (B1166683). nih.gov This conversion is particularly prominent as bacterial cultures enter the stationary phase of growth. nih.gov The presence of the cyclopropane ring introduces a kink in the fatty acyl chain, which is more rigid than the kink created by a double bond. chemrxiv.orgacs.org This structural feature disrupts the tight packing of membrane lipids, thereby increasing membrane fluidity, especially at lower temperatures. chemrxiv.orgacs.org By preventing the membrane from transitioning into a gel-like state, this compound and other CPFAs help maintain the necessary fluidity for essential membrane functions, such as transport and signaling. chemrxiv.orgresearchgate.net
Furthermore, the cyclopropane ring enhances the chemical and physical stability of bacterial membranes. researchgate.net This increased stability is attributed to the higher melting point of cyclopropane fatty acids compared to their unsaturated precursors, which contributes to greater membrane rigidity and decreased permeability to certain substances. researchgate.net
Responses to Environmental Stress Conditions (e.g., pH, temperature, osmotic stress)
The synthesis of this compound and other CPFAs is a crucial adaptive response for bacteria facing various environmental stressors. researchgate.netfrontiersin.org Increased levels of these fatty acids in the cell membrane have been linked to enhanced tolerance to acidic pH, high temperatures, and osmotic stress. researchgate.net For instance, in response to acid shock, the presence of CPFAs in phospholipids has been shown to decrease proton permeability across the membrane. asm.org This helps the cell maintain its internal pH and survive in acidic environments.
Similarly, during cold shock, the cyclopropanation of unsaturated fatty acids is a key survival strategy for bacteria like Escherichia coli. chemrxiv.orgacs.org The introduction of the rigid kink by the cyclopropane ring enhances membrane fluidity at low temperatures, preventing deleterious phase separation and the close packing of lipids. chemrxiv.orgacs.org This adaptation allows microorganisms to survive under extreme environmental conditions. researchgate.net Studies in various lactobacilli have also shown that the synthesis of cyclic derivatives like this compound is a prioritized response, even when precursor unsaturated fatty acids are available from the environment, highlighting their importance in stress adaptation. researchgate.netfrontierspartnerships.orgdntb.gov.ua
Modulation of Lipid Metabolism Pathways
Interactions with Desaturase Enzymes (e.g., Stearoyl-CoA Desaturase-1 inhibition in mouse models)
One of the most significant functions of this compound is its ability to inhibit Stearoyl-CoA Desaturase-1 (SCD1). researchgate.netgsartor.orgusda.govnih.gov SCD1 is a critical enzyme in lipogenesis, responsible for converting saturated fatty acids into monounsaturated fatty acids. mdpi.commdpi.com In mouse models fed diets containing cottonseed oil, which naturally contains this compound, a notable impairment in desaturase activity was observed. researchgate.netgsartor.orgusda.govnih.gov This inhibitory effect is significant because a reduction in SCD1 activity can lead to a decrease in the synthesis of monounsaturated fatty acids, which are essential components of triglycerides and cholesterol esters.
The inhibition of SCD1 by this compound has been shown to alter the lipid profile in the liver of high-fat-fed mice, leading to reduced hepatic triglycerides and cholesterol. researchgate.net This suggests that this compound plays a role in channeling free fatty acids away from storage and towards other metabolic fates. researchgate.net
Influence on Lipid Accumulation and Fatty Acid Oxidation in Model Organisms
By inhibiting SCD1, this compound can indirectly promote fatty acid oxidation. researchgate.net With the pathway for monounsaturated fatty acid synthesis partially blocked, the pool of saturated fatty acids may be redirected towards β-oxidation for energy production. researchgate.net In vitro studies have shown that treatment with this compound leads to a downregulation of SCD1 and an increase in the expression of genes that are targets of PPARα, a key regulator of lipid oxidation. physiology.org Specifically, genes encoding for crucial enzymes in fatty acid oxidation pathways, such as CPT1a, ACOX1, and ACADVL, were upregulated following this compound treatment. physiology.org
This suggests a potential mechanism where this compound not only curtails lipid synthesis through SCD1 inhibition but also actively promotes lipid breakdown. In mouse models, this dual action contributes to an improved liver metabolomic profile, preventing the excessive lipid accumulation often associated with high-fat diets. researchgate.netgsartor.orgusda.govnih.gov
Intracellular Signaling Mechanisms (e.g., Protein Kinase C activation in isolated cells)
Emerging research suggests that this compound and related fatty acids may also function as signaling molecules, influencing intracellular pathways. While direct evidence for this compound's role in activating Protein Kinase C (PKC) is still developing, the broader context of how fatty acids modulate signaling provides important clues. For instance, oleic acid, the precursor to this compound, is known to participate in intracellular calcium signaling pathways and can induce apoptosis in cancer cells, potentially through mechanisms involving an increase in intracellular reactive oxygen species or caspase 3 activity. researchgate.net
It is plausible that as a structural analog, this compound could interact with some of the same signaling components. However, more research is needed to specifically delineate the intracellular signaling mechanisms directly modulated by this compound. The observed effects on gene expression, such as the upregulation of PPARα target genes, indicate that this compound can indeed influence transcriptional regulation, a key aspect of intracellular signaling. physiology.org
Advanced Analytical Methodologies in Dihydrosterculic Acid Research
Chromatographic Techniques
Chromatographic methods are fundamental for the separation and analysis of dihydrosterculic acid from complex lipid mixtures. Gas chromatography and high-performance liquid chromatography are the principal techniques utilized in this field.
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used tool for both the qualitative identification and quantitative measurement of this compound. nih.govchinayyhg.com The analysis typically involves the conversion of fatty acids into more volatile fatty acid methyl esters (FAMEs) through a derivatization process. chinayyhg.com This sample preparation step is critical for successful GC analysis.
For qualitative analysis, the mass spectrometer fragments the eluted FAMEs, producing a characteristic mass spectrum that serves as a molecular fingerprint for this compound. This allows for its unambiguous identification even in complex biological matrices. Quantitative analysis is often achieved by using an internal standard, a known amount of a related but distinct compound added to the sample, to ensure accuracy and reproducibility of the measurement. chinayyhg.com GC-MS has been successfully applied to quantify DHSA in various samples, including seed oils and biological tissues.
High-performance liquid chromatography (HPLC) offers a complementary approach to GC-MS for the analysis of this compound and other cyclopropane (B1198618) fatty acids. tandfonline.comdtic.miltandfonline.com A key advantage of HPLC is that it is often performed at lower temperatures than GC, which can be beneficial for analyzing thermally sensitive compounds. dtic.miltandfonline.com However, since fatty acids like DHSA lack a strong chromophore, they are not readily detectable by UV-Vis detectors commonly used in HPLC. gerli.com
To overcome this limitation, derivatization of the carboxylic acid group is employed to attach a UV-absorbing or fluorescent tag to the DHSA molecule. gerli.com Common derivatizing agents include phenacyl esters. tandfonline.comtandfonline.com The separation is typically achieved using reverse-phase columns, such as C18, with a mobile phase gradient of acetonitrile and water. tandfonline.comtandfonline.com This technique allows for the effective separation of DHSA from other fatty acids in a mixture. tandfonline.comdtic.miltandfonline.com
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the detailed structural elucidation of this compound and for visualizing its distribution in biological systems.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural determination of this compound. researchgate.netnih.gov 1H NMR is particularly informative, as the protons of the cyclopropane ring exhibit highly characteristic chemical shifts in the upfield region of the spectrum, typically between -0.3 and 0.7 ppm. researchgate.netnih.gov These unique signals provide definitive evidence for the presence of the cyclopropane moiety.
Further structural details, such as the specific positions of substituents on the fatty acid chain, can be elucidated using a combination of 1H and 13C NMR, along with two-dimensional (2D) NMR techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC). For determining the stereochemistry of related molecules, 2D Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be employed to probe the spatial proximity of different protons within the molecule.
Mass Spectrometry Imaging (MSI) is a cutting-edge technique that enables the visualization of the spatial distribution of lipids, including potentially this compound, directly in tissue sections. nih.govbioengineer.orgmaastrichtuniversity.nl This label-free method provides molecularly specific images, offering insights into the localization of DHSA within different cell types or anatomical regions of an organ. bioengineer.orgnih.gov
In a typical MSI experiment, a laser is rastered across the surface of a tissue slice, desorbing and ionizing molecules at each point. The mass spectrometer then analyzes the ions from each location, generating a mass spectrum for every pixel of the image. By selecting the mass-to-charge ratio corresponding to DHSA, a 2D map of its distribution can be created. While specific applications of MSI for imaging DHSA are emerging, the technique holds significant promise for understanding the in-situ biochemistry and physiological roles of this unique fatty acid. nih.govnih.gov
Isotopic Labeling and Tracing Studies
Isotopic labeling and tracing studies are powerful methodologies to investigate the biosynthesis and metabolism of this compound in living organisms. nih.govnih.govnih.gov These techniques involve introducing molecules containing stable isotopes, such as deuterium (²H) or carbon-13 (¹³C), as tracers and monitoring their incorporation into DHSA and its metabolites over time. nih.govclearsynth.comnih.govnih.gov
For instance, by feeding an organism a ¹³C-labeled precursor, such as glucose or a specific fatty acid, researchers can track the pathways leading to the synthesis of DHSA. nih.govsigmaaldrich.com The labeled DHSA can be detected and its isotopic enrichment quantified using mass spectrometry or NMR spectroscopy. nih.gov Similarly, deuterium-labeled water (²H₂O) can be used to study de novo lipogenesis, the process by which fatty acids are synthesized from non-lipid precursors. nih.gov These tracing experiments provide invaluable information on the metabolic fate and turnover of this compound in various biological systems. nih.govresearchgate.net
Application of Radiotracers (e.g., ¹⁴C-labeled precursors) in Biosynthetic Investigations
Radiotracer studies have been fundamental in elucidating the biosynthetic pathway of this compound. By using precursors labeled with radioactive isotopes, researchers can track the incorporation of atoms and molecules into the final product.
Early investigations into the biosynthesis of CPFAs utilized ¹⁴C-labeled compounds to trace the origin of the carbon atoms in the cyclopropane ring. Seminal experiments demonstrated that the methylene (B1212753) bridge of the cyclopropane ring in this compound is derived from the methyl group of methionine. In these studies, L-[methyl-¹⁴C]methionine was fed to organisms that produce CPFAs. Subsequent analysis of the fatty acids revealed that the radioactivity was localized to the cyclopropane ring, confirming methionine as the donor of the one-carbon unit.
Furthermore, the direct precursor to the C₁₈ backbone of this compound was identified using [1-¹⁴C]oleic acid. When organisms were supplied with this labeled oleic acid, the resulting this compound was found to be radioactive. This provided conclusive evidence that this compound is synthesized by the addition of a methylene group across the double bond of oleic acid. The enzymatic transfer of this methylene group is mediated by S-adenosyl-L-methionine (SAM), which is formed from methionine and ATP.
These radiotracer experiments were crucial in establishing the key steps of this compound biosynthesis:
| Precursor | Labeled Atom | Finding |
| L-Methionine | ¹⁴C in methyl group | The methylene bridge of the cyclopropane ring is derived from the methyl group of methionine. |
| Oleic Acid | ¹⁴C at the carboxyl carbon | The C₁₈ acyl chain of this compound originates from oleic acid. |
Deuterium Labeling for Kinetic Isotope Effect (KIE) Studies
Deuterium labeling is a powerful tool for investigating reaction mechanisms, particularly for determining the rate-limiting steps of an enzymatic reaction through the kinetic isotope effect (KIE). The KIE is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. In the case of hydrogen, substitution with deuterium (²H or D) can significantly alter reaction rates if the C-H bond is broken or formed in the rate-determining step.
In the context of this compound biosynthesis, KIE studies have been employed to understand the mechanism of the cyclopropane fatty acid (CFA) synthase enzyme. This enzyme catalyzes the transfer of a methylene group from SAM to the double bond of an unsaturated fatty acid. The reaction is thought to proceed through the formation of a carbocation intermediate, followed by deprotonation to form the cyclopropane ring.
One study investigating the E. coli CFA synthase utilized [methyl-¹⁴C]-labeled and [methyl-³H₃]-S-adenosyl-L-methionine to measure the intermolecular primary tritium kinetic isotope effect. The results of this study are summarized in the table below.
| Isotope Comparison | Measured KIE ((T)V/Kapp) | Interpretation |
| ³H vs ¹H | 1.8 ± 0.1 nih.gov | The deprotonation step is partially rate-determining in the enzymatic cyclopropanation. nih.gov |
Challenges and Advancements in this compound Analysis
The accurate detection and quantification of this compound in various matrices present several analytical challenges. However, ongoing advancements in analytical instrumentation and methodologies are continually addressing these issues.
A primary challenge in the analysis of this compound is its structural similarity to other fatty acids, particularly its precursor, oleic acid, and other C₁₉ fatty acids. In complex biological samples such as milk and dairy products, the presence of a multitude of other fatty acids can lead to co-elution and interference in chromatographic methods. researchgate.net
Gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique for fatty acid analysis. However, the analysis of free fatty acids by GC can be problematic due to their low volatility and potential for interaction with the stationary phase, leading to peak tailing. restek.com To overcome this, derivatization is typically required to convert the fatty acids into more volatile esters, most commonly fatty acid methyl esters (FAMEs). nih.gov While this process improves chromatographic performance, it adds an extra step to the sample preparation, which can introduce variability. Furthermore, the mass spectra of FAMEs of different C₁₉ isomers can be very similar, making unambiguous identification challenging without high-resolution chromatography and authentic standards.
Another significant challenge is the often low concentration of this compound in certain samples. For instance, while it can be a significant component of the seed oils of certain plants, its concentration in products like milk from silage-fed cows can be relatively low, requiring highly sensitive analytical methods for accurate quantification. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, while a powerful tool for structural elucidation, traditionally suffers from low sensitivity, making the detection of low-abundance compounds like this compound in complex mixtures difficult.
In response to these challenges, several advancements have been made in the analytical field. In gas chromatography, the development of highly polar capillary columns with extended lengths (e.g., 100 m) has significantly improved the resolution of complex fatty acid mixtures, allowing for better separation of this compound from other isomers. researchgate.net
A notable advancement in NMR spectroscopy is the application of homonuclear decoupling double irradiation methods. This technique enhances the signal-to-noise ratio for specific protons, such as those on the cyclopropane ring of this compound, which resonate at a distinct upfield chemical shift. This increased sensitivity allows for more accurate quantification of this compound, even at low concentrations, without the need for extensive sample preparation or derivatization.
Synthetic Approaches and Derivatization for Research Purposes
Chemical Synthesis Methodologies
The total synthesis of dihydrosterculic acid and its analogs has been a subject of interest to allow for detailed biological studies and to overcome the limitations of natural sourcing. Various chemical strategies have been developed to achieve stereocontrol and to enable the synthesis of derivatives for further research.
Stereoselective Synthesis of this compound and its Enantiomers
The precise three-dimensional arrangement of the cyclopropane (B1198618) ring is crucial for the biological activity of this compound. Consequently, significant effort has been dedicated to developing stereoselective synthetic routes that yield specific enantiomers.
One of the earliest and most notable enantioselective syntheses of (9R,10S)-dihydrosterculic acid was reported by E.J. Corey and coworkers. bac-lac.gc.ca This approach utilized a novel dirhodium tris(diphenyltriflylimidazolidinone, DPTI) catalyst for a key cyclopropenation step, achieving high enantiomeric excess. bac-lac.gc.ca Another successful strategy involves an asymmetric Corey-Chaykovsky cyclopropanation. researchgate.net This method has been employed in a flexible and modular synthesis of (9R,10S)-dihydrosterculic acid starting from (SS,SS)-1,1-bis(p-tolylsulfinyl)methane. researchgate.net The reaction conditions, however, required careful optimization for unbranched alkyl substituents which were susceptible to degradation. researchgate.net
A systematic approach has also been described for the synthesis of enantiomeric pairs of several cis-cyclopropane fatty acids, including this compound. unimelb.edu.au This method begins with a Rh₂(OAc)₄-catalyzed cyclopropenation of terminal alkynes and relies on the chromatographic resolution of racemic 2-alkylcycloprop-2-ene-1-carboxylic acids using a homochiral Evan's auxiliary to separate the diastereomers. unimelb.edu.au
Further research has led to the development of highly stereoselective syntheses of cyclopropylphosphonates catalyzed by a chiral Ru(II)-Pheox complex, with products obtained in high yields and excellent diastereoselectivity and enantioselectivity. hueuni.edu.vn While not directly a synthesis of this compound, these methods showcase the advancements in catalytic systems for creating chiral cyclopropane rings, which are applicable to the synthesis of this compound and its analogs. hueuni.edu.vn
Table 1: Comparison of Stereoselective Synthesis Methods for this compound and Related Cyclopropane Structures
| Method | Key Reagent/Catalyst | Starting Material Example | Achieved Stereoselectivity | Reference |
| Corey's Enantioselective Synthesis | Dirhodium tris(diphenyltriflylimidazolidinone, DPTI) catalyst | Terminal alkynes | High enantiomeric excess (e.g., 89% ee for a cyclopropene (B1174273) intermediate) | bac-lac.gc.ca |
| Asymmetric Corey-Chaykovsky Cyclopropanation | (SS,SS)-1,1-bis(p-tolylsulfinyl)methane | Cinnamaldehyde | Highly diastereoselective | researchgate.net |
| Evan's Auxiliary Resolution | Rh₂(OAc)₄ catalyst and a homochiral Evan's auxiliary | 1-Octyne and 1-decyne | Preparative scale resolution of enantiomers | unimelb.edu.au |
| Ru(II)-Pheox Catalyzed Cyclopropanation | Chiral Ru(II)-Pheox complex | Diazo acetoxy acetone (B3395972) and styrene (B11656) derivatives | High diastereoselectivity (>99:1) and enantioselectivity (up to 98% ee) | hueuni.edu.vn |
Chemical Modification and Derivatization for Analog Synthesis (e.g., glucosyl diacylglycerol)
The synthesis of this compound analogs is essential for structure-activity relationship studies and for investigating its metabolic fate. Chemical modifications can be introduced at various positions of the fatty acid chain or the cyclopropane ring.
One area of interest is the synthesis of glycolipid analogs. For instance, the synthesis of novel glucosyl diacylglycerol analogs containing cyclopropane fatty acids can be envisioned to study their interactions with biological membranes or their potential as enzyme inhibitors. While specific syntheses of glucosyl diacylglycerols containing this compound are not extensively detailed in the provided context, the general methodologies for synthesizing glycolipids can be adapted. This would typically involve the coupling of a protected glucose derivative with a diacylglycerol containing this compound.
Derivatization is also crucial for analytical purposes. For example, the free fatty acids, including this compound, can be derivatized to their phenacyl esters by reaction with 2-bromoacetophenone (B140003) for improved detection and quantification by high-performance liquid chromatography. researchgate.net Another common derivatization is the conversion to methyl esters (FAMEs) or picolinyl esters for analysis by gas chromatography-mass spectrometry (GC-MS), which helps in the structural elucidation of the fatty acid backbone. frontiersin.orgwisc.edu
Biocatalytic Production
Biocatalysis offers a green and highly selective alternative to chemical synthesis for the production of this compound. This approach leverages the natural enzymatic machinery that produces cyclopropane fatty acids in various organisms.
Utilization of Recombinant CPFAS Enzymes for in vitro Cyclopropanation
Cyclopropane fatty acid synthase (CPFAS) enzymes are responsible for the biosynthesis of this compound in nature by catalyzing the transfer of a methylene (B1212753) group from S-adenosyl-L-methionine (SAM) to the double bond of oleic acid. google.com Recombinant CPFAS enzymes have been successfully used for the biocatalytic synthesis of cyclopropyl (B3062369) lipids. researchgate.net
Studies have characterized the E. coli CPFAS (ecCPFAS) and utilized it for the stereoselective biocatalytic synthesis of methyl dihydrosterculate (B1261593). researchgate.net This enzymatic approach was shown to convert phosphatidylglycerol to methyl dihydrosterculate with significant conversion rates and enantiomeric excess, establishing the absolute configuration as (9S,10R). researchgate.net The use of CPFAS enzymes is considered a milder and more sustainable method for cyclopropanation compared to traditional carbene-based chemical approaches. researchgate.net
Engineering Microbial Systems for this compound Production
Metabolic engineering of microbial systems presents a promising avenue for the large-scale production of this compound. Model organisms such as Escherichia coli and the yeast Saccharomyces cerevisiae are often engineered for the biosynthesis of various fatty acid-derived chemicals due to their well-understood genetics and metabolism. mdpi.comfrontiersin.org
Research has focused on expressing CPFAS genes from different sources in host organisms to produce this compound. For instance, CPFAS enzymes from both bacterial (E. coli) and plant (cotton) origins have been transiently expressed in the leaves of Nicotiana benthamiana. frontiersin.orgnih.gov This approach demonstrated the feasibility of producing this compound in a plant-based system, with the bacterial enzyme showing higher accumulation levels. frontiersin.orgnih.gov Further increases in production were achieved by silencing an endogenous oleoyl (B10858665) desaturase in the plant, which increased the availability of the oleic acid substrate. frontiersin.org
The engineering of microbial chassis involves several strategies, including optimizing the biosynthetic pathways, balancing metabolic fluxes, and improving the tolerance of the host to the product. mdpi.comfrontiersin.org For this compound production, this could involve overexpressing the genes for oleic acid biosynthesis in conjunction with the CPFAS gene to push the metabolic flux towards the desired product.
Table 2: this compound Production in Engineered Systems
| Engineered System | Expressed Enzyme(s) | Achieved Production Level | Key Findings | Reference |
| Nicotiana benthamiana leaves | E. coli CPFAS (EcCPFAS) | 3.7% of total fatty acid methyl esters | Bacterial enzyme was more efficient than the plant enzyme in this system. | frontiersin.orgnih.gov |
| Nicotiana benthamiana leaves | Cotton CPFAS (GhCPFAS) | 0.9% of total fatty acid methyl esters | Demonstrated feasibility of using plant-derived CPFAS. | frontiersin.orgnih.gov |
| Nicotiana benthamiana leaves with oleoyl desaturase silencing | E. coli CPFAS (EcCPFAS) | Up to 11.8% of total fatty acid methyl esters | Increased substrate (oleic acid) availability significantly boosted production. | frontiersin.org |
| Nicotiana benthamiana leaves with oleoyl desaturase silencing | Cotton CPFAS (GhCPFAS) | Up to 4.8% of total fatty acid methyl esters | Substrate engineering is a key strategy for improving yields. | frontiersin.org |
| E. coli (in vitro) | E. coli CPFAS (ecCPFAS) | Up to 58% conversion of phosphatidylglycerol | Established the absolute configuration of the biocatalytically produced methyl dihydrosterculate as (9S,10R). | researchgate.net |
Applications in Biotechnological and Material Science Research
Development of Engineered Oilseed Crops for DHSA Production
The genetic engineering of plants has opened up possibilities for producing non-native or "unusual" fatty acids in common oilseed crops. nih.gov Cotton (Gossypium sp.) stands out as a rare example of a major commodity oilseed that naturally produces biologically relevant amounts of cyclopropyl (B3062369) fatty acids, including dihydrosterculic acid, in its seeds and other tissues. researchgate.net This inherent capability makes it a focal point for research aimed at enhancing DHSA production for industrial applications.
Key research findings in this area include:
Gene Identification: The essential genes that code for cyclopropane (B1198618) fatty acid synthases, the enzymes responsible for converting oleic acid into DHSA, have been identified in plants like Arabidopsis and cotton. researchgate.net
Understanding Biosynthesis: To boost the accumulation of cyclopropyl fatty acids in seed oil, scientists are studying the enzymatic reactions involved in their biosynthesis and incorporation into storage lipids (triacylglycerols). researchgate.net Research has focused on characterizing enzymes such as type-1 and type-2 diacylglycerol acyltransferases from cotton to understand their role in utilizing DHSA-containing substrates. researchgate.net
Overcoming Bottlenecks: Studies on transgenic microbes and plants show that certain cotton enzymes can efficiently process cyclopropyl fatty acid-containing substrates. This knowledge helps researchers alleviate biosynthetic bottlenecks that might otherwise limit the total accumulation of these unique fatty acids in genetically engineered seed oil. researchgate.net
While significant progress has been made, achieving high-level accumulation of industrial fatty acids in transgenic plants remains a complex challenge. nih.gov The goal is to develop dedicated oilseed platforms that can sustainably produce large quantities of DHSA-rich oil for various industrial uses. unl.eduresearcher.life
This compound as a Precursor for Specialty Oleochemicals (e.g., Saturated Mid-Chain Branched Fatty Acids)
Oleochemicals are chemicals derived from natural fats and oils, serving as a renewable alternative to petroleum-based products. fosfa.org The distinct chemical structure of this compound makes it a valuable precursor for the synthesis of specialty oleochemicals. The strained cyclopropane ring is a reactive site that can be opened to create novel molecular structures, including saturated mid-chain branched fatty acids.
The industrial potential of DHSA lies in its utility for creating high-value industrial feedstocks. researchgate.net Research has identified that cyclopropyl fatty acids are useful in the synthesis of valuable products such as:
Lubricants
Coatings
Other industrial feedstocks researchgate.net
The transformation of vegetable oils into these materials expands their application beyond food and biofuels. uni-rostock.de While the synthesis of branched-chain fatty acids is a known process in biochemistry, often involving precursors like methylmalonyl-CoA, the use of DHSA offers a potential pathway to create unique mid-chain structures not easily produced through other means. nih.govnih.gov This positions engineered, DHSA-rich oils as a sustainable resource for the chemical industry.
Research into DHSA as a Biomarker in Food Authenticity and Characterization
This compound has emerged as a powerful molecular biomarker for food authenticity, particularly for meat and dairy products. researchgate.net Its presence is linked to the diet of the animals, specifically the use of fermented feeds like silage. mdpi.comnih.gov DHSA and other cyclopropane fatty acids are components of certain bacterial membranes, and these bacteria can flourish in silage. researchgate.net When animals consume this feed, DHSA accumulates in their fat and milk.
This correlation is crucial for verifying products with protected designations that regulate animal feeding practices. For instance, products like Parmigiano Reggiano cheese and "Hay Milk" prohibit the use of silage in the cows' diet. researchgate.netnih.gov Therefore, the detection of DHSA can indicate non-compliance with production standards.
Detailed research findings have established DHSA's role as a biomarker:
In bovine meat, the concentration of CPFAs (including DHSA) was found to range from 70 to 465 mg/kg of fat and was positively correlated with a silage-based diet, allowing it to be used to distinguish from grass-fed systems. mdpi.com
In dairy, the presence of DHSA is a marker for bacterial strains found in silage. nih.gov Its detection in "hay milk," which must be produced from silage-free feed, can expose fraudulent labeling. nih.gov Gas chromatography with mass spectrometry (GC-MS) is a targeted approach used to detect DHSA for this purpose. nih.gov
Table 1: this compound as a Food Authenticity Biomarker
| Food Product | Analyte | Typical Finding in Cases of Non-Compliance | Significance |
|---|---|---|---|
| Bovine Meat (PGI Schemes) | Cyclopropane Fatty Acids (incl. DHSA) | 70 - 465 mg/kg fat | Indicates use of silage-based feed instead of grass-based feed. mdpi.com |
| Hay Milk (TSG) | This compound (DHSA) | Presence of DHSA detected via GC-MS | Indicates the prohibited use of silage in the cow's diet. nih.gov |
| Parmigiano Reggiano (PDO) | Cyclopropane Fatty Acids (incl. DHSA) | Presence of CPFAs | Indicates the prohibited use of silage in the cow's diet. researchgate.net |
Insights for the Development of Novel Antimicrobial Targets based on Bacterial DHSA Metabolism
The biosynthesis of fatty acids is an appealing target for the development of new antimicrobial agents because the enzymes involved are essential for bacteria and often differ from their mammalian counterparts. nih.govjournalagent.com The metabolic pathway for producing cyclopropane fatty acids like DHSA is of particular interest, as these molecules play a critical role in bacterial survival and pathogenesis.
In many bacteria, the enzyme cyclopropane fatty acid synthase (CfaS) is responsible for converting unsaturated fatty acids in the cell membrane into cyclopropane fatty acids. nih.gov This modification helps bacteria adapt to environmental stresses such as acidic conditions. nih.govmdpi.com Because of its importance to bacterial resilience and virulence, the CfaS enzyme has been identified as an attractive target for new antimicrobial drugs.
Key research findings include:
In the human pathogen Helicobacter pylori, the CfaS enzyme is essential for acid resistance, resistance to certain antibiotics, and the ability to colonize the stomach. nih.gov
Inhibiting or deleting the CfaS enzyme in H. pylori makes the bacteria more sensitive to acid stress and increases its susceptibility to antibiotics like ampicillin, metronidazole, levofloxacin, and clarithromycin. nih.gov
Cyclopropane-containing fatty acids produced by some marine bacteria have been shown to have antimicrobial properties, inhibiting the growth of other bacteria and fungi. mdpi.comnih.gov This suggests that the metabolism of these fatty acids is a key aspect of microbial interaction and defense.
Targeting the CfaS enzyme represents a promising strategy to combat multidrug-resistant bacteria. nih.gov Developing drugs that specifically inhibit this enzyme could weaken pathogenic bacteria, making them more vulnerable to both the host immune system and existing antibiotic treatments.
**Table 2: Effects of Targeting Cyclopropane Fatty Acid Synthase (CfaS) in *Helicobacter pylori***
| Condition | Observation | Implication for Antimicrobial Development |
|---|---|---|
| Deletion of CfaS gene | Attenuated acid resistance and increased antibiotic susceptibility. nih.gov | CfaS is a viable drug target. |
| Inhibition of CfaS by dioctylamine | Increased sensitivity to acid stress and antibiotics. nih.gov | Small molecule inhibitors can effectively target CfaS. |
| Deletion of CfaS gene | 4- to 16-fold reduction in resistance to ampicillin, metronidazole, levofloxacin, and clarithromycin. nih.gov | CfaS inhibitors could be used to resensitize resistant strains to existing antibiotics. |
| Deletion/Inhibition of CfaS | Attenuated ability to survive in macrophages and colonize mouse stomachs. nih.gov | Targeting CfaS could reduce the virulence and colonizing ability of the pathogen. |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Oleic acid |
| Triacylglycerols |
| Saturated Mid-Chain Branched Fatty Acids |
| Methylmalonyl-CoA |
| Ethylmalonyl-CoA |
| Ampicillin |
| Metronidazole |
| Levofloxacin |
| Clarithromycin |
Future Research Directions and Unresolved Questions
Elucidation of Comprehensive Metabolic Networks
While the biosynthesis of dihydrosterculic acid from oleic acid via the action of cyclopropane (B1198618) fatty acid synthase (CPFAS) is established, a complete picture of its metabolic network is far from complete. nih.govpnas.org Future research must focus on mapping the upstream and downstream pathways connected to DHSA metabolism to understand its regulation and integration within the cell's broader metabolic landscape.
A primary unresolved question is the catabolic fate of DHSA. Standard fatty acid degradation occurs via the β-oxidation pathway, but it is unclear how the cyclopropane ring is processed. mdpi.comcsun.edu Investigations are required to determine if specific enzymes are needed to open the cyclopropane ring before or during β-oxidation and to identify the resulting metabolic intermediates. Understanding these degradation pathways is crucial, as studies in mice have shown that DHSA can influence the expression of genes related to fatty acid oxidation, such as those regulated by peroxisome proliferator-activated receptor alpha (PPARα), suggesting a complex interplay with host metabolism. nih.govnih.gov
Furthermore, the regulatory mechanisms that control the flux of substrates into the DHSA synthesis pathway and the subsequent channeling of DHSA into different lipid classes (e.g., phospholipids (B1166683) vs. triacylglycerols) are not well understood. unl.edu A systems-biology approach, combining metabolomics and transcriptomics, could reveal how the production and degradation of DHSA are coordinated with other cellular processes, such as membrane homeostasis and energy metabolism. gsartor.org
Table 1: Key Unresolved Questions in this compound Metabolism
| Research Question | Significance | Potential Approach |
|---|---|---|
| What is the complete catabolic pathway of DHSA? | Understanding its turnover and energy yield. | Isotope tracing studies, identification of novel metabolic enzymes. |
| How is DHSA biosynthesis regulated in response to environmental cues? | Clarifying its role in stress adaptation. | Transcriptomic and proteomic analysis under various stress conditions. |
Advanced Structural-Functional Relationship Studies of CPFAS Enzymes
The enzyme responsible for DHSA synthesis, cyclopropane fatty acid synthase (CPFAS), is a key target for future research. While crystal structures of CPFAS from bacteria like Escherichia coli, Lactobacillus acidophilus, and Aquifex aeolicus have been reported, providing significant insights, a deeper understanding of the structure-function relationship is needed. nih.govnih.govmit.edunih.gov
Future studies should aim to solve the crystal structures of CPFAS from a wider range of organisms, including plants, to perform comparative analyses. This would illuminate conserved and divergent features that could explain differences in substrate specificity and catalytic efficiency. nih.gov For instance, bacterial CPFAS acts on phospholipids within the membrane, while plant enzymes appear to be microsomal and may have different substrate preferences. frontiersin.orgasm.org
A critical area for investigation is the detailed catalytic mechanism. The current model suggests that S-adenosylmethionine (SAM) provides the methylene (B1212753) group and that a bicarbonate ion in the active site acts as a general base. nih.govnih.govasm.org Site-directed mutagenesis studies have implicated several amino acid residues in E. coli CPFAS (e.g., H266A, Y317F, E239A) as important for catalysis, likely by positioning the bicarbonate ion. acs.org However, the precise role of these and other active site residues in substrate binding, catalysis, and ensuring stereospecificity requires further elucidation through advanced techniques like time-resolved crystallography and computational modeling. ucl.ac.ukplos.org An "avidity-based model" has been proposed for the dimeric E. coli enzyme, where one subunit anchors the enzyme to the membrane while the other performs catalysis; this model warrants further experimental validation. mit.edunih.gov
Table 2: Research Targets for Understanding CPFAS Enzymes
| Target Area | Key Questions | Methodologies |
|---|---|---|
| Comparative Structural Biology | How do CPFAS structures differ across species? What determines substrate specificity (e.g., phospholipid vs. TAG)? | X-ray crystallography of plant and diverse bacterial CPFAS. |
| Catalytic Mechanism | What is the precise role of key active site residues? How is the carbocation intermediate stabilized? | Site-directed mutagenesis, kinetic isotope effect studies, quantum mechanics/molecular mechanics (QM/MM) simulations. |
| Enzyme Dynamics | How does the enzyme interact with the membrane? How is the lipid substrate extracted and positioned for catalysis? | Molecular dynamics simulations, hydrogen-deuterium exchange mass spectrometry. |
Exploration of Ecological Roles and Inter-species Interactions
The biological function of DHSA and other cyclopropane fatty acids is generally linked to adapting cell membranes to environmental stress. frontiersin.org In bacteria, the accumulation of these fatty acids in the membrane is associated with increased resistance to acidic pH, high temperatures, and other chemical challenges. nih.gov Recent studies have also implicated cyclopropane fatty acids in the virulence of pathogens such as Salmonella enterica and Helicobacter pylori, suggesting a role in host-pathogen interactions. nih.gov
However, the specific ecological roles of DHSA remain largely unexplored. Future research should investigate how the presence of DHSA in a cell membrane affects interactions with other organisms. For example, does it alter the susceptibility of bacteria to predation by protozoa or lysis by bacteriophages? In plants, where cyclopropene (B1174273) fatty acids like sterculic acid are also found, these compounds may be involved in defense against fungal pathogens, a hypothesis that needs rigorous testing. pnas.org
Understanding these ecological roles requires moving beyond pure culture studies and employing co-culture systems and community-level analyses. Metagenomic and meta-lipidomic approaches could be used to correlate the abundance of CPFAS genes and DHSA-containing lipids with specific environmental conditions or community compositions in natural ecosystems. This could reveal novel symbiotic or antagonistic relationships mediated by this unique fatty acid.
Development of Sustainable Production Platforms for Research Materials
The potential of DHSA as a precursor for saturated mid-chain branched fatty acids makes it a valuable target for industrial biotechnology. frontiersin.org These derivatives have applications as lubricants, coatings, and cosmetics. unl.edu However, obtaining sufficient quantities of pure DHSA for research and development is challenging. Therefore, a significant area of future research is the creation of sustainable and efficient production platforms.
Metabolic engineering efforts have shown promise. Expression of bacterial CPFAS in plants like Camelina sativa and in transient Nicotiana benthamiana leaf assays has resulted in the accumulation of DHSA. unl.edufrontiersin.org Similarly, engineering Saccharomyces cerevisiae has achieved DHSA production. nih.govuq.edu.au A major bottleneck identified in these systems is the inefficient transfer of newly synthesized DHSA from membrane phospholipids, where it is made, to storage lipids like triacylglycerols (TAGs). unl.edu
Future work should focus on overcoming these bottlenecks using synthetic biology tools. nih.govdiva-portal.orgbenthamscience.com Strategies include:
Enhancing Substrate Supply: Overexpressing enzymes like Δ9-desaturase and S-adenosylmethionine synthase to increase the availability of oleic acid and the methylene donor. nih.gov
Improving Acyl Flux: Co-expressing enzymes such as phospholipases and acyl-CoA synthases to facilitate the movement of DHSA from phospholipids into the acyl-CoA pool, making it available for incorporation into TAGs. unl.edunih.gov
Blocking Competing Pathways: Deleting or repressing genes involved in β-oxidation to prevent the degradation of DHSA. nih.gov
Optimizing Host Organisms: Utilizing oleaginous yeast or microalgae, which naturally accumulate high levels of lipids, as production chassis. frontiersin.org
Systematic investigation and optimization of these strategies will be essential to develop a commercially viable bioprocess for DHSA production, providing a sustainable alternative to petrochemical-based products. nih.govnih.gov
Q & A
Basic: What analytical techniques are most effective for characterizing dihydrosterculic acid in bacterial glycerolipids?
Methodological Answer:
this compound (a cyclopropane-containing fatty acid) is commonly identified and quantified using proton nuclear magnetic resonance (¹H NMR) and high-resolution mass spectrometry (HRMS) . For example, its characteristic NMR signals (e.g., δ ~0.5–1.0 ppm for cyclopropane protons) and molecular ion peaks (e.g., m/z = 819.5950 for sodiated ions in ESI-MS) enable precise structural confirmation . To ensure purity, combine these with collision-induced dissociation (CID) MS/MS , which fragments the molecule to confirm regioselectivity (e.g., sn-1 vs. sn-2 esterification in glycerolipids) .
Basic: How can researchers validate the purity of this compound derivatives during extraction?
Methodological Answer:
Validation requires multidimensional chromatography (e.g., HPLC coupled with evaporative light scattering detection) and spectral matching against authenticated standards. For bacterial extracts, compare retention times and fragmentation patterns (via MS/MS) with synthetic this compound or literature-reported profiles . Purity thresholds should align with guidelines for natural product isolation (e.g., ≥95% purity for biological assays) .
Advanced: What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer:
Contradictions often arise from variability in source organisms (e.g., Lactobacillus plantarum vs. Bifidobacterium longum), extraction protocols , or assay conditions . To address this:
- Conduct comparative metabolomics to identify co-extracted compounds that may modulate activity .
- Standardize assays using cell-free systems (e.g., enzyme inhibition studies) to isolate this compound’s direct effects .
- Perform dose-response analyses across multiple cell lines to account for tissue-specific responses .
Advanced: How can regioselectivity in this compound esterification be optimized during synthetic preparation?
Methodological Answer:
Regioselectivity (e.g., sn-1 vs. sn-2 positioning in glycerolipids) is influenced by catalyst choice and reaction solvent polarity . For example:
- Use lipase enzymes (e.g., Candida antarctica lipase B) to favor sn-1 esterification, as observed in bacterial systems .
- Employ molecular dynamics simulations to predict solvent interactions that stabilize specific regiochemical outcomes .
- Validate outcomes via ¹³C NMR to track acyl migration and confirm positional stability .
Advanced: What computational tools are recommended for modeling this compound’s membrane interactions?
Methodological Answer:
Combine molecular docking (e.g., AutoDock Vina) with all-atom molecular dynamics (MD) simulations (e.g., GROMACS) to study cyclopropane ring effects on membrane fluidity. Key parameters:
- Parameterize the cyclopropane moiety using the CHARMM36 lipid force field .
- Simulate bilayer systems (e.g., DPPC membranes) to quantify this compound’s impact on lateral diffusion and phase behavior .
- Validate models against experimental data (e.g., differential scanning calorimetry) .
Basic: What are the primary challenges in quantifying this compound in complex biological matrices?
Methodological Answer:
Challenges include matrix interference (e.g., phospholipids in bacterial extracts) and isobaric overlaps in MS. Mitigation strategies:
- Use solid-phase extraction (SPE) with mixed-mode sorbents to isolate cyclopropane fatty acids .
- Apply tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) to enhance specificity .
- Calibrate against deuterated internal standards (e.g., d₃-dihydrosterculic acid) to correct for ion suppression .
Advanced: How can researchers address reproducibility issues in this compound biosynthesis studies?
Methodological Answer:
Reproducibility hinges on standardized growth conditions (e.g., pH, temperature, carbon sources) for bacterial strains. Best practices:
- Document batch-to-batch variability in lipid extraction yields using QC/QA protocols .
- Perform RNA-seq on producing strains to identify regulatory genes (e.g., cfa for cyclopropane synthase) that influence biosynthesis .
- Share raw data (e.g., NMR spectra, growth curves) in public repositories to enable cross-lab validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
